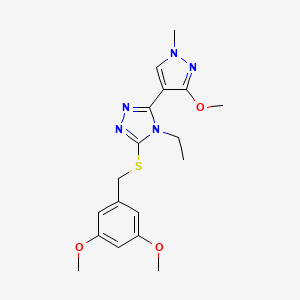

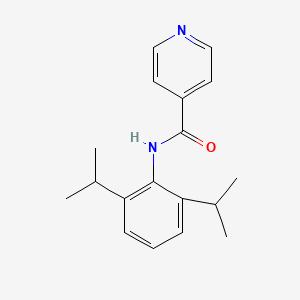

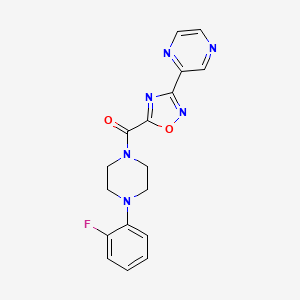

![molecular formula C16H16N2O B2584591 1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine CAS No. 875000-10-5](/img/structure/B2584591.png)

1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine” is a chemical compound . It is also known by other names such as AKOS BB-8546, ART-CHEM-BB B025571, and ASISCHEM B52680 .

Synthesis Analysis

The synthesis of benzoxazoles, which is a key component of the compound, can be achieved through various methods. One efficient method involves the use of o-amino(thio)phenols and aldehydes with samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Other methods involve the use of orthoesters with substituted anilines .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its melting point, price, vapor pressure, boiling point, toxicity, specific gravity, density, molecular formula, and molecular weight .Scientific Research Applications

Applications in Plastic Scintillators and Luminescent Materials

Research on plastic scintillators based on polymethyl methacrylate (PMMA) has shown that various luminescent dyes, including benzoxazolyl and phenyl derivatives, can enhance the scintillation properties of these materials. These enhancements include improved scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. Compounds like n-terphenyl and 2,5-diphenyloxazole, among others, have been identified as potent luminescent activators, indicating potential areas of application for structurally related benzoxazolyl compounds in the development of advanced scintillating materials and optical devices (Salimgareeva & Kolesov, 2005).

Role in Synthesis of Benzodiazepines

In the synthesis of benzodiazepines, a class of compounds with significant pharmaceutical applications, the utilization of precursors like o-phenylenediamine has been thoroughly reviewed. The study highlighted the broad and valuable synthetic strategies for 1,4- and 1,5-benzodiazepines, demonstrating the critical role of these scaffolds in medicinal chemistry for their biological activities, including anticonvulsant and anxiolytic effects. This suggests potential research avenues for the synthesis and exploration of novel compounds within the benzoxazole family for therapeutic purposes (Teli et al., 2023).

Antimicrobial Applications of Benzoxazinoids

Benzoxazinoids, which include benzoxazolyl derivatives, have been identified as important plant defense metabolites with potential as antimicrobial scaffolds. These compounds, produced by certain plants, play a role in defense against biological threats. Although natural benzoxazinoids show limited antimicrobial potency, the 1,4-benzoxazin-3-one backbone has been proposed as a promising scaffold for the development of new antimicrobial agents. Synthetic derivatives of this structure have demonstrated potent activity against pathogenic fungi and bacteria, suggesting the viability of benzoxazole-related compounds in the design of novel antimicrobials (de Bruijn, Gruppen, & Vincken, 2018).

Mechanism of Action

Target of Action

The primary target of 1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine is the orexin receptor . Orexin receptors are a type of G-protein coupled receptor that are primarily located in the brain and are involved in regulating sleep-wake cycles .

Mode of Action

This compound: acts as an antagonist at the orexin receptor . This means that it binds to the receptor and prevents it from being activated by the orexin neuropeptides . This inhibition of the orexin receptor activity leads to a decrease in wakefulness and an increase in sleep .

Biochemical Pathways

The action of This compound on the orexin receptor affects the orexinergic system, which plays a crucial role in the regulation of sleep-wake cycles . By inhibiting the activity of the orexin receptor, this compound can affect downstream signaling pathways that are involved in the promotion of wakefulness .

Pharmacokinetics

The pharmacokinetics of This compound It is known that the compound has good potency and improved pharmacokinetics . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are currently under investigation .

Result of Action

The molecular and cellular effects of This compound’s action result in a decrease in wakefulness and an increase in sleep . This is due to its antagonistic action on the orexin receptor, which plays a crucial role in the regulation of sleep-wake cycles .

properties

IUPAC Name |

[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-2-11-5-8-15-14(9-11)18-16(19-15)13-6-3-12(10-17)4-7-13/h3-9H,2,10,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPISPIKEJOJPCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

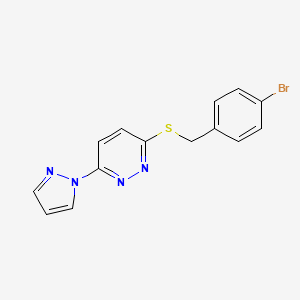

![5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584508.png)

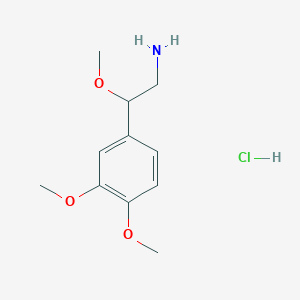

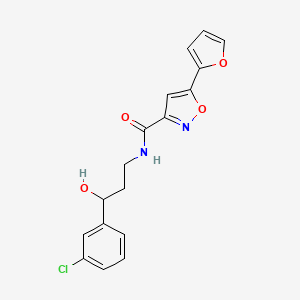

![Ethyl 6-methyl-2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2584509.png)

![2-[(1H-1,2,4-triazol-3-ylamino)ethylidene]cyclopenta[1,2-a]benzene-1,3-dione](/img/structure/B2584523.png)

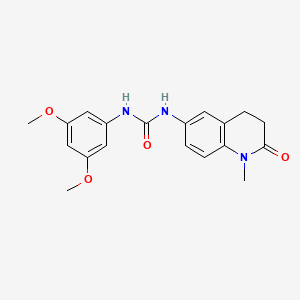

![benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2584529.png)